molecular formula C12H10FN3O4 B1672664 Fidarestat CAS No. 136087-85-9

Fidarestat

Número de catálogo: B1672664
Número CAS: 136087-85-9
Peso molecular: 279.22 g/mol
Clave InChI: WAAPEIZFCHNLKK-UFBFGSQYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fidarestat es un potente inhibidor de la reductasa de aldosa que se ha investigado para el tratamiento de la neuropatía diabética. Es conocido por su capacidad para inhibir la enzima reductasa de aldosa, que juega un papel significativo en la vía del poliol. Esta vía está implicada en el desarrollo de varias complicaciones diabéticas, incluidas la neuropatía, la retinopatía y la nefropatía .

Aplicaciones Científicas De Investigación

Diabetic Complications

1.1. Diabetic Neuropathy

Fidarestat has been primarily studied for its efficacy in treating diabetic neuropathy, a common complication of diabetes characterized by nerve damage. A pivotal study involving 279 patients demonstrated that this compound treatment significantly improved various electrophysiological measures of nerve function compared to a placebo group. Notably, five out of eight measures showed significant improvement, including median nerve conduction velocity and sensory nerve conduction velocity, alongside subjective symptom relief such as numbness and pain .

Table 1: Clinical Efficacy of this compound in Diabetic Neuropathy

MeasureThis compound Group ImprovementPlacebo Group Improvement
Median Nerve Conduction VelocitySignificantNo Improvement
Tibial Motor Nerve ConductionSignificantNo Improvement
Subjective SymptomsSignificantNo Improvement

1.2. Diabetic Cataracts and Retinopathy

This compound has also shown promise in preventing diabetic cataract formation and mitigating early retinal changes in diabetic models. In studies with streptozotocin-induced diabetic rats, this compound treatment resulted in a significant reduction in apoptotic cell markers and oxidative stress indicators, suggesting its potential to protect against diabetes-induced ocular complications .

Oncology Applications

2.1. Enhancing Chemotherapy Efficacy

Recent research indicates that this compound may enhance the sensitivity of colorectal cancer cells to doxorubicin, a commonly used chemotherapeutic agent. Studies have shown that this compound not only inhibits cancer cell growth but also increases doxorubicin's cytotoxic effects by reducing the expression of drug resistance proteins such as MDR1 and MRP1 . This dual action suggests that this compound could serve as an effective adjuvant therapy in cancer treatment.

Table 2: Effects of this compound on Doxorubicin Sensitivity

ParameterControl (Doxorubicin Only)This compound + Doxorubicin
Cell ViabilityHighLow
MDR1 ExpressionHighReduced
CardiotoxicityPresentReduced

Cardiovascular Protection

This compound has demonstrated protective effects against doxorubicin-induced cardiotoxicity. In vitro studies revealed that this compound mitigated oxidative stress and inflammatory responses in human umbilical vein endothelial cells exposed to doxorubicin. This suggests its potential utility in protecting cardiovascular health during chemotherapy .

Mecanismo De Acción

Fidarestat ejerce sus efectos inhibiendo la enzima reductasa de aldosa, que participa en la vía del poliol. Al bloquear esta enzima, this compound evita la acumulación de sorbitol en los tejidos, reduciendo el estrés osmótico y previniendo el daño celular. Este mecanismo es particularmente beneficioso en pacientes diabéticos, ya que ayuda a mitigar la progresión de la neuropatía y otras complicaciones .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Fidarestat se puede sintetizar utilizando fluorofenol y maleimida como materias primas de reacción iniciales. La síntesis implica una reacción de adición, seguida de ciclización y otros pasos para formar el producto final . Las condiciones de reacción suelen ser suaves, evitando el uso de reactivos altamente tóxicos como el cianuro de sodio y reactivos corrosivos fuertes como el ácido trifluoroacético .

Métodos de producción industrial

La producción industrial de this compound implica la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. El proceso está diseñado para ser escalable y rentable, lo que lo hace adecuado para la producción a gran escala. El uso de técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) garantiza la calidad y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Fidarestat se somete a varias reacciones químicas, incluida la hidrólisis, la oxidación y la fotólisis. Es estable bajo condiciones fotóliticas y térmicas, pero se degrada significativamente bajo condiciones de estrés hidrolítico (básico, ácido y neutro) y oxidativo .

Reactivos y condiciones comunes

    Hidrólisis: Condiciones ácidas, básicas y neutras

    Oxidación: Agentes oxidantes como el peróxido de hidrógeno

    Fotólisis: Exposición a la luz

Principales productos formados

Los productos de degradación de this compound en estas condiciones se han caracterizado utilizando espectrometría de masas en tándem de tiempo de vuelo con cuadrupolo de cromatografía líquida (LC-QTOF-MS-MS). Se identificaron y caracterizaron un total de cinco nuevos productos de degradación .

Comparación Con Compuestos Similares

Fidarestat se compara con otros inhibidores de la reductasa de aldosa como epalrestat y ranirestat. Si bien todos estos compuestos comparten un mecanismo de acción similar, this compound se destaca por su mayor potencia y mayor duración de acción . Además, this compound ha mostrado una mejor afinidad de unión a la reductasa de aldosa en comparación con sus isómeros estereoisómeros, lo que lo convierte en un inhibidor más eficaz .

Compuestos similares

  • Epalrestat
  • Ranirestat
  • Zopolrestat

Las características estructurales únicas de this compound y su superior afinidad de unión lo convierten en un candidato prometedor para el tratamiento de las complicaciones diabéticas.

Actividad Biológica

Fidarestat, also known as SNK-860, is a potent aldose reductase (AR) inhibitor that has garnered attention for its diverse biological activities, particularly in the context of diabetic complications and cancer. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and relevant research findings.

1. Aldose Reductase Inhibition
this compound's primary mechanism is the inhibition of aldose reductase, an enzyme that converts glucose to sorbitol via the polyol pathway. This process is crucial in diabetic neuropathy and retinopathy, where elevated sorbitol levels contribute to cellular damage due to osmotic and oxidative stress .

2. Regulation of Oxidative Stress
this compound has been shown to enhance mitochondrial biogenesis and reduce oxidative stress by upregulating the Nrf2/HO-1 pathway. In colorectal cancer (CRC) cells, this compound increases the expression and activity of Nrf2, leading to enhanced expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) . This action helps mitigate oxidative damage and supports cell survival under stress conditions.

3. Protection Against Chemotherapy-Induced Damage
In studies involving doxorubicin (Dox)-induced cytotoxicity in human umbilical vein endothelial cells (HUVECs), this compound demonstrated protective effects by preventing oxidative stress and inflammatory responses. It inhibited the activation of NF-κB and reduced the expression of inflammatory cytokines, thus preserving endothelial function during chemotherapy .

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for diabetic neuropathy. A multicenter, double-blind, placebo-controlled study highlighted its efficacy in improving nerve conduction velocities and alleviating symptoms associated with diabetic peripheral neuropathy. Patients receiving this compound showed significant improvements compared to those on placebo, with a notable enhancement in both motor and sensory nerve functions .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
Colorectal CancerThis compound enhances mitochondrial biogenesis via Nrf2 pathway; reduces DNA damage in CRC cells.
CardioprotectionPrevents Dox-induced oxidative stress and inflammation in HUVECs; protects against cardiac hypertrophy.
Diabetic NeuropathySignificant improvement in nerve conduction velocities; effective in reducing neuropathic symptoms.
Aldose Reductase InhibitionDemonstrated potent inhibition with IC50 values ranging from 0.059 to 6.825 μM for various derivatives.
NK Cell MetabolismInduces glycolysis in NK cells; downregulates AKR1B10 expression to alleviate HCC progression.

Case Studies

Case Study 1: Diabetic Neuropathy Treatment
In a clinical trial involving patients with diabetic neuropathy, this compound was administered at a daily dose of 150 mg over 52 weeks. The results indicated significant improvements in both subjective symptom relief and objective measures of nerve function compared to placebo controls .

Case Study 2: Cancer Treatment
A study on this compound's effects on colorectal cancer demonstrated that treatment with this compound led to increased levels of Nrf2 and HO-1 in xenograft models, suggesting enhanced antioxidant capacity and reduced tumor growth through mitochondrial biogenesis .

Propiedades

IUPAC Name

(2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O4/c13-5-1-2-7-6(3-5)12(4-8(20-7)9(14)17)10(18)15-11(19)16-12/h1-3,8H,4H2,(H2,14,17)(H2,15,16,18,19)/t8-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAPEIZFCHNLKK-UFBFGSQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046654
Record name Fidarestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136087-85-9
Record name Fidarestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136087-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fidarestat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136087859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fidarestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02021
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fidarestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FIDARESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SH8T1164U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fidarestat
Reactant of Route 2
Fidarestat
Reactant of Route 3
Reactant of Route 3
Fidarestat
Reactant of Route 4
Fidarestat
Reactant of Route 5
Reactant of Route 5
Fidarestat
Reactant of Route 6
Fidarestat

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.